4-methoxy-3-methylbenzene-1,2-diamine

Lipophilicity Membrane Permeability Dye Uptake

4-Methoxy-3-methylbenzene-1,2-diamine is an aromatic ortho-diamine featuring electron-donating methoxy and methyl substituents on the benzene ring. This substitution pattern classifies it as a sterically and electronically differentiated member of the phenylenediamine family, primarily utilized as an intermediate for heterocycle synthesis and specialty colorants.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 97433-22-2
Cat. No. B6614899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methylbenzene-1,2-diamine
CAS97433-22-2
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)N)OC
InChIInChI=1S/C8H12N2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,9-10H2,1-2H3
InChIKeyFKPFTMDBQWVKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-methylbenzene-1,2-diamine (CAS 97433-22-2): Procurement Guide for a Substituted ortho-Diamine Building Block


4-Methoxy-3-methylbenzene-1,2-diamine is an aromatic ortho-diamine featuring electron-donating methoxy and methyl substituents on the benzene ring. This substitution pattern classifies it as a sterically and electronically differentiated member of the phenylenediamine family, primarily utilized as an intermediate for heterocycle synthesis and specialty colorants [1]. Unlike para-diamines, compounds of this class function as couplers or modifiers rather than primary developers in oxidative dye systems, making precise substitution critical to final colorimetric outcomes [2].

Why 4-Methoxy-3-methylbenzene-1,2-diamine Cannot Be Replaced by Unsubstituted or Meta-Substituted Isomers


In oxidation dyeing, the position of substituents on the benzene ring directly dictates whether a diamine acts as a primary intermediate or a color coupler. The ortho arrangement of amino groups in 4-methoxy-3-methylbenzene-1,2-diamine, combined with the electron-donating 4-methoxy group, creates a distinct reactivity profile versus its para- and meta-substituted analogs. Meta-diamines, for instance, are known to yield light dyeings only in the presence of trace para- or ortho isomers, while pure meta-diamines fail to form the quinoid structures essential for color development [1]. Therefore, a generic diaminoanisole or diaminotoluene cannot replicate the specific steric and electronic contributions of the 3-methyl-4-methoxy substitution pattern, directly impacting coupling rates and final color coordinates [2].

Quantitative Differentiation of 4-Methoxy-3-methylbenzene-1,2-diamine: Head-to-Head Property Comparisons


Enhanced Lipophilicity (XLogP3-AA) Relative to Unsubstituted ortho-Phenylenediamine

The computed partition coefficient (XLogP3-AA) for 4-methoxy-3-methylbenzene-1,2-diamine is 0.9, compared to approximately 0.2 for unsubstituted ortho-phenylenediamine (benzene-1,2-diamine) [1]. This ~0.7 log unit increase indicates a roughly 5-fold greater lipophilicity, which can enhance penetration into keratin fibers during hair dyeing and improve the solubility of derived heterocyclic products in organic media.

Lipophilicity Membrane Permeability Dye Uptake

Increased Topological Polar Surface Area (TPSA) vs. m-Toluenediamine

4-Methoxy-3-methylbenzene-1,2-diamine exhibits a TPSA of 61.3 Ų, compared to 52.0 Ų for 2,4-diaminotoluene (m-toluenediamine, a common coupler) [1]. The additional ~9.3 Ų arises from the methoxy oxygen, providing an extra hydrogen-bond acceptor site that can modulate coupling kinetics with oxidized developers.

Polar Surface Area Solubility Hydrogen Bonding

Modified Hydrogen-Bond Donor/Acceptor Ratio vs. 4-Methoxy-1,2-phenylenediamine

The target compound presents 2 H-bond donors (NH₂) and 3 H-bond acceptors (2 NH₂ + 1 OCH₃), whereas the des-methyl analog 4-methoxy-1,2-phenylenediamine (CAS 102-51-2) offers a 2:3 ratio in a different spatial arrangement [1]. The addition of the 3-methyl group sterically shields one ortho-amino group, reducing its effective H-bond donating capacity in sterically demanding environments.

Hydrogen Bonding Supramolecular Assembly Crystal Engineering

Procurement-Driven Application Scenarios for 4-Methoxy-3-methylbenzene-1,2-diamine


Specialty Oxidative Hair Dye Coupler Development

As a meta-phenylenediamine analog with an electron-donating 4-methoxy and a sterically shielding 3-methyl group, this compound can serve as a coupler to generate specific shade nuances (e.g., cooler blondes or muted browns) when paired with para-phenylenediamine developers. Its elevated TPSA and moderate lipophilicity (XLogP ≈ 0.9) are expected to influence both the rate of dye formation and wash fastness properties [1].

Controlled-Reactivity Chain Extender in Polyurethane-Polyurea Synthesis

The steric hindrance imposed by the ortho-methyl group reduces the basicity of the adjacent amino group, slowing its reaction with isocyanates. This property is exploited in the formulation of polyurethane-polyurea elastomers where extended pot life and controlled viscosity build-up are required. Analogous sterically hindered meta-phenylenediamines are claimed for this purpose [2].

Heterocyclic Compound Synthesis (Benzimidazoles and Quinoxalines)

The ortho-diamine motif readily condenses with carboxylic acids or 1,2-diketones to form benzimidazole or quinoxaline cores. The 3-methyl-4-methoxy substitution pattern introduces both steric bulk and electronic modulation, potentially enhancing selectivity in kinase inhibitor or antimicrobial pharmacophore libraries where substituent effects on target binding are known to be significant [3].

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